molecular formula C14H11N3O2 B14149227 2-(4-Nitrophenyl)isoindolin-1-imine CAS No. 97166-80-8

2-(4-Nitrophenyl)isoindolin-1-imine

Cat. No.: B14149227
CAS No.: 97166-80-8
M. Wt: 253.26 g/mol
InChI Key: KAXPDKKGSXBIGM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)isoindolin-1-imine is a nitrogen-containing heterocyclic compound featuring an isoindolin-1-imine core substituted with a 4-nitrophenyl group at the 2-position. This compound belongs to the isoindolin-1-imine family, which is structurally characterized by a bicyclic framework combining benzene and pyrrole-like rings. The 4-nitrophenyl substituent introduces strong electron-withdrawing properties, significantly influencing the compound’s electronic structure, solubility, and reactivity. The nitro group enhances the compound’s ability to participate in redox reactions and hydrogen bonding, making it a candidate for catalytic and pharmacological applications.

Comparison with Similar Compounds

The structural and functional properties of 2-(4-nitrophenyl)isoindolin-1-imine are best understood through comparison with analogs bearing different substituents or core modifications. Below is a detailed analysis supported by experimental data and theoretical insights.

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Isoindolin-1-imine Derivatives

Compound Name Substituent Molecular Formula Average Mass (g/mol) Key Electronic Features
This compound 4-Nitrophenyl C₁₄H₁₁N₃O₂ 253.26 Strong electron-withdrawing nitro group; planar geometry
2-(4-Methoxyphenyl)isoindolin-1-iminium 4-Methoxyphenyl C₁₅H₁₅N₂O 239.30 Electron-donating methoxy group; increased solubility in polar solvents
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) 4-Iodophenyl, 4-nitrophenyl C₂₀H₁₄ClIN₅O₂ 538.72 Tetrazolium core; redox-active nitro group; used as a respiratory activity indicator

Key Observations :

  • The 4-nitrophenyl group in this compound reduces electron density in the aromatic system compared to the 4-methoxyphenyl analog, enhancing electrophilicity and redox activity .
  • INT, a structurally distinct tetrazolium analog, shares the 4-nitrophenyl group but exhibits toxicity in prokaryotic systems due to its redox activity, limiting its utility in whole-cell assays .

Key Observations :

  • The synthesis of this compound requires harsher conditions (reflux) compared to the methoxy analog, likely due to the nitro group’s deactivating effect on reaction kinetics .
  • INT’s synthesis is less efficient, with lower yields attributed to steric hindrance from the tetrazolium core .

Pharmacological and Functional Comparisons

Key Observations :

  • The nitro-substituted derivative demonstrates superior NMDA receptor antagonism compared to other analogs, likely due to enhanced binding affinity from nitro-group interactions with receptor residues .

Properties

CAS No.

97166-80-8

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(4-nitrophenyl)-3H-isoindol-1-imine

InChI

InChI=1S/C14H11N3O2/c15-14-13-4-2-1-3-10(13)9-16(14)11-5-7-12(8-6-11)17(18)19/h1-8,15H,9H2

InChI Key

KAXPDKKGSXBIGM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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